Artémoline

Vue d'ensemble

Description

Artemisia annua. Artenimol est principalement utilisé comme agent antipaludique et est le métabolite actif de plusieurs médicaments à base d'artémisinine, notamment l'artémether et l'artésunate . Il a été largement reconnu pour son efficacité dans le traitement des infections non compliquées à Plasmodium falciparum .

Applications De Recherche Scientifique

Artenimol has a wide range of scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of other artemisinin derivatives.

Biology: Artenimol is studied for its effects on various biological pathways, particularly those related to malaria.

Medicine: Beyond its antimalarial properties, artenimol is being investigated for its potential use in cancer therapy due to its ability to induce oxidative stress in cancer cells

Industry: Artenimol is used in the pharmaceutical industry for the production of antimalarial drugs.

Mécanisme D'action

Target of Action

Artenimol, also known as Dihydroartemisinin, is primarily targeted against the Plasmodium falciparum , the parasite responsible for causing malaria. The compound’s action is thought to be mediated through the formation of a reactive carbon radical intermediate, which kills P. falciparum through alkylation of a wide array of proteins .

Mode of Action

Artemisinins, including Artenimol, are thought to act via a common mechanism . The proposed mechanism of action involves cleavage of endoperoxide bridges by iron, producing free radicals (hypervalent iron-oxo species, epoxides, aldehydes, and dicarbonyl compounds) which damage biological macromolecules causing oxidative stress in the cells of the parasite .

Biochemical Pathways

Artenimol is believed to bind to haem produced by the parasite’s haem biosynthesis pathway during the early ring stage of the parasite’s life cycle . In later stages, artemisinins likely bind to haem released by haemoglobin digestion . The activation of Artenimol leads to multiple signaling pathways such as ROS generation, promiscuous protein alkylation, and DNA damage that affect multiple pathways and cellular functions leading to cancer cell death .

Pharmacokinetics

Artenimol exhibits a short half-life and is characterized by rapid action . It is converted primarily to the bioactive metabolite artenimol after either parenteral or gastrointestinal administration . The rate of conversion varies with the route of administration, but the processes need to be characterized further, including the relative contribution of pH and enzymes in tissues, blood, and liver . The oral bioavailability of Artenimol in animals ranges approximately between 19 and 35% .

Result of Action

The main action of Artenimol seems to be directed toward stalling tumor cell proliferation through cell cycle arrest mediated by reactive oxygen species (ROS) . It has been shown to have inhibitory effects against various cancers including pancreatic, osteosarcoma, lung, colon, melanoma, breast, ovarian, prostate, central nervous system, lymphoma, leukemia, and renal .

Action Environment

The yield of Artenimol can be influenced by environmental conditions and field management practices . The use of fertilizer compounds can also affect the Artenimol content . Moreover, the emergence of Artenimol’s nano-based formulations in combination with chemodrugs to enhance drug bioavailability and targeting as well as immunotherapy is also being reviewed .

Analyse Biochimique

Biochemical Properties

Artenimol is thought to form a reactive carbon radical intermediate which kills P. falciparum through alkylation of a wide array of proteins . It interacts with various enzymes, proteins, and other biomolecules, causing oxidative stress in the cells of the parasite .

Cellular Effects

Artenimol has been shown to have anti-cancer properties, stalling tumor cell proliferation through cell cycle arrest mediated by reactive oxygen species . It also exhibits immunosuppressive and anti-inflammatory effects .

Molecular Mechanism

The proposed mechanism of action of Artenimol involves cleavage of endoperoxide bridges by iron, producing free radicals which damage biological macromolecules causing oxidative stress in the cells of the parasite . This reaction is facilitated by the high concentration of free iron in cancer cells .

Méthodes De Préparation

Artenimol est synthétisé par réduction de l'artémisinine. Le processus implique l'utilisation de borohydrure de sodium (NaBH4) comme agent réducteur dans une solution d'éthanol. La réaction est généralement effectuée à température ambiante, ce qui conduit à la formation de dihydroartémisinine . Les méthodes de production industrielle impliquent souvent des voies semi-synthétiques, où l'artémisinine est d'abord extraite de Artemisia annua puis modifiée chimiquement pour produire de l'arténimol .

Analyse Des Réactions Chimiques

Artenimol subit plusieurs types de réactions chimiques, notamment :

Oxydation : Artenimol peut être oxydé pour former des dérivés de l'artémisinine.

Réduction : La réduction de l'artémisinine en artenimol est une réaction courante.

Substitution : Artenimol peut subir des réactions de substitution pour former divers dérivés.

Les réactifs couramment utilisés dans ces réactions comprennent le borohydrure de sodium pour la réduction et le peroxyde d'hydrogène pour l'oxydation . Les principaux produits formés à partir de ces réactions sont généralement d'autres dérivés de l'artémisinine, qui conservent les propriétés antipaludiques du composé parent .

Applications de la recherche scientifique

Artenimol a un large éventail d'applications de recherche scientifique :

Chimie : Il est utilisé comme intermédiaire dans la synthèse d'autres dérivés de l'artémisinine.

Biologie : Artenimol est étudié pour ses effets sur diverses voies biologiques, en particulier celles liées au paludisme.

Médecine : Au-delà de ses propriétés antipaludiques, l'arténimol est étudié pour son utilisation potentielle en chimiothérapie en raison de sa capacité à induire un stress oxydatif dans les cellules cancéreuses

Industrie : Artenimol est utilisé dans l'industrie pharmaceutique pour la production de médicaments antipaludiques.

Mécanisme d'action

Le mécanisme d'action de l'arténimol implique le clivage des ponts endoperoxyde par le fer, produisant des radicaux libres qui endommagent les macromolécules biologiques, provoquant un stress oxydatif dans les cellules du parasite du paludisme . Ce stress oxydatif conduit à la mort du parasite. Artenimol cible les groupes hème à l'intérieur du parasite, qui sont riches en fer, facilitant le clivage du pont endoperoxyde .

Comparaison Avec Des Composés Similaires

Artenimol est comparé à d'autres dérivés de l'artémisinine tels que :

- Artésunate

- Artésunate

- Artémisinine

Artenimol est unique en raison de sa biodisponibilité élevée et de son action rapide contre les parasites du paludisme . Alors que l'artémether et l'artésunate sont également des agents antipaludiques efficaces, l'arténimol est souvent préféré pour sa capacité à réduire rapidement la charge parasitaire .

Propriétés

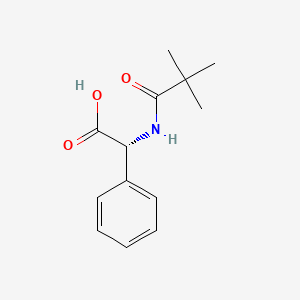

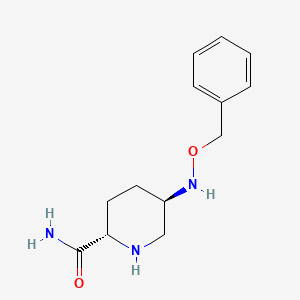

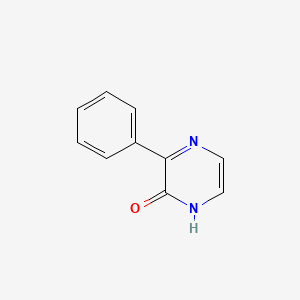

IUPAC Name |

(1R,4S,5R,8S,9R,12R,13R)-1,5,9-trimethyl-11,14,15,16-tetraoxatetracyclo[10.3.1.04,13.08,13]hexadecan-10-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H24O5/c1-8-4-5-11-9(2)12(16)17-13-15(11)10(8)6-7-14(3,18-13)19-20-15/h8-13,16H,4-7H2,1-3H3/t8-,9-,10+,11+,12?,13-,14-,15-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJDCWCLMFKKGEE-HVDUHBCDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2C(C(OC3C24C1CCC(O3)(OO4)C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CC[C@H]2[C@H](C(O[C@H]3[C@@]24[C@H]1CC[C@](O3)(OO4)C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action |

Artemisinins, including Artenimol which is a major active metabolite of many artemisinins, are thought to act via a common mechanism. While the exact mechanism of action is not certain, theories exist as to how artemisinins produce their antimalarial effect. Artemisinins are believed to bind to haem within the *P. falciparum* parasite. The source of this haem varies with the life stage of the parasite. When the parasite is in the early ring stage artemisinins are believed to bind haem produced by the parasite's haem biosynthesis pathway. In later stages artemisinins likely bind to haem released by haemoglobin digestion. Once bound to haem, artemisinins are thought to undergo activation involving ferrous iron via reductive scission which splits the endoperoxide bridge to produce a reactive oxygen. This reactive oxygen is thought to undergo a subsequent intramolecular hydrogen abstraction to produce a reactive carbon radical. The carbon radical is believed to be the source of the drugs potent activity against *P. falciparum* by alkylating a wide array of protein targets. The nature and magnitude of the effect on specific protein function as a result of this alkylation is unknown. One target which has been the focus of research is the sarco/endoplasmic reticulum Ca2+ ATPase pump of *P. falciparum*. Artemisinins have been found to irreversably bind to and inhibit this protein at a binding site similar to that of Thapsigargin. The mechanism is likely the same as for other proteins, namely alkylation via the carbon radical intermediate. Artemisinins appear to preferentially collect in infected erythrocytes, concentrating the drug by several hundred-fold compared to uninfected cells. This may play a role in why little alkylation is seen in uninfected erythrocytes. | |

| Record name | Artenimol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11638 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

71939-50-9 | |

| Record name | Artenimol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11638 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Melting Point |

164-165 | |

| Record name | Artenimol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11638 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

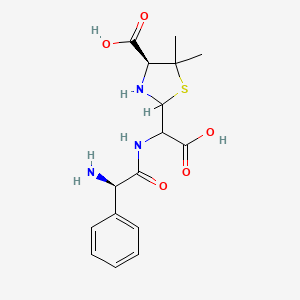

![2-[5-(4-Hydroxyphenyl)-3,6-dioxopiperazin-2-yl]-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid](/img/structure/B601220.png)